N-Hydroxyisoquinoline-7-carbimidoyl chloride
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Overview
Description
N-Hydroxyisoquinoline-7-carbimidoyl chloride is a chemical compound with the molecular formula C10H7ClN2O. It is known for its unique structure, which includes a chloro (nitroso)methyl group attached to an isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxyisoquinoline-7-carbimidoyl chloride typically involves the chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with N-chlorosuccinimide (NCS) under acidic conditions to introduce the chloro group. The nitroso group can be introduced through subsequent reactions involving nitrosating agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxyisoquinoline-7-carbimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized isoquinoline compounds .
Scientific Research Applications
N-Hydroxyisoquinoline-7-carbimidoyl chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Hydroxyisoquinoline-7-carbimidoyl chloride involves its interaction with various molecular targets. The chloro and nitroso groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the chloro and nitroso groups.
7-Chloroisoquinoline: Similar structure but without the nitroso group.
N-Hydroxyisoquinoline: Lacks the chloro group but contains the nitroso group.
Uniqueness
N-Hydroxyisoquinoline-7-carbimidoyl chloride is unique due to the presence of both chloro and nitroso groups, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other isoquinoline derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
(7Z)-N-hydroxyisoquinoline-7-carboximidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(13-14)8-2-1-7-3-4-12-6-9(7)5-8/h1-6,14H/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJIXZYICATFGS-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=NO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC2=C1C=CN=C2)/C(=N/O)/Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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